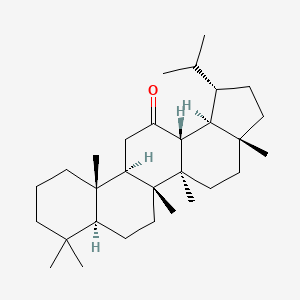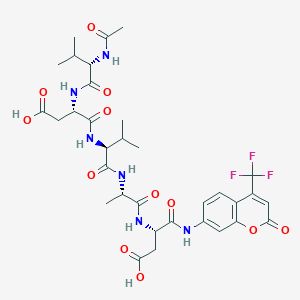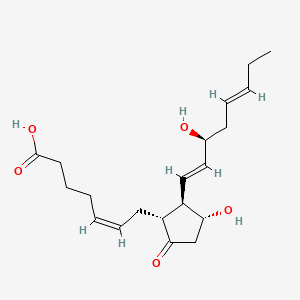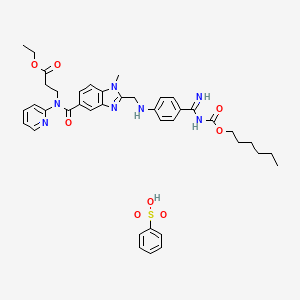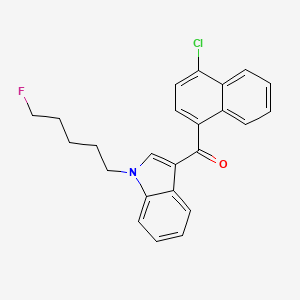
2-Isopropyl-5-nitropyridine
Übersicht
Beschreibung
2-Isopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H10N2O2 . It is used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-Isopropyl-5-nitropyridine, involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-5-nitropyridine can be analyzed using various techniques such as Fourier transform infrared (FTIR) spectrum, powder X-ray diffraction (PXRD), and high-resolution X-ray diffraction (HRXRD) .Chemical Reactions Analysis
The chemical reactions involving 2-Isopropyl-5-nitropyridine can be complex. For instance, the synthesis of substituted pyridines involves a ring cleavage methodology reaction . Other reactions include the formation of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyl-5-nitropyridine can be determined using various techniques such as UV-vis-NIR spectrum to identify the optical transmittance region .Wissenschaftliche Forschungsanwendungen
Conformational and Vibrational Studies
Recent studies on nitropyridine derivatives, including compounds closely related to 2-Isopropyl-5-nitropyridine, have focused on their conformational stability and vibrational properties. Balachandran, Lakshmi, and Janaki (2012) conducted a comprehensive analysis using density functional theory (DFT) to investigate the molecular stability, bond strength, and charge transfer within these molecules. Their research, through vibrational analyses using infrared absorption and Raman spectroscopy, provided insights into the electronic properties, such as HOMO-LUMO energies, and mapped electron density isosurface with electrostatic potential for understanding chemical reactivity sites (Balachandran, Lakshmi, & Janaki, 2012).
Synthetic Pathways and Chemical Reactions
The synthesis and functionalization of pyridine derivatives have been subjects of considerable interest. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, achieving high yields of various substituted pyridines. This study demonstrates the versatility of nitropyridines as intermediates in organic synthesis, offering a new pathway to 2,5-disubstituted pyridines through nucleophilic substitution reactions (Bakke & Sletvold, 2003). Additionally, Antoniak and Barbasiewicz (2022) discussed the alkylation of nitropyridines via vicarious nucleophilic substitution, showcasing the process for producing C–H alkylation products. This research underscores the chemical flexibility and reactivity of nitropyridine compounds, including 2-Isopropyl-5-nitropyridine, in organic synthesis (Antoniak & Barbasiewicz, 2022).
Molecular Diodes and Nano-actuators
A fascinating application area for nitropyridine derivatives is in the development of molecular electronics. Derosa, Guda, and Seminario (2003) investigated a nitropyridine molecule that exhibits charge-induced conformational switching and rectifying behavior. This molecule can function as a programmable molecular diode or nano-actuator, controlled by external fields or bias voltage, highlighting the potential of 2-Isopropyl-5-nitropyridine and related compounds in nanotechnology and molecular devices (Derosa, Guda, & Seminario, 2003).
Safety and Hazards
Zukünftige Richtungen
The future directions for 2-Isopropyl-5-nitropyridine could involve further exploration of its synthesis methods and potential applications. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be explored further .
Wirkmechanismus
Target of Action
Nitropyridines are known to interact with various biological targets due to their electron-deficient nature .
Mode of Action
Nitropyridines generally undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water, leading to the formation of nitropyridine .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Nitropyridines are known to undergo various chemical transformations, leading to the synthesis of different nitropyridine derivatives .
Action Environment
The success of the sm coupling, a reaction in which nitropyridines are involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
5-nitro-2-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFJXPCQGXISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667476 | |
| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131941-21-4 | |
| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

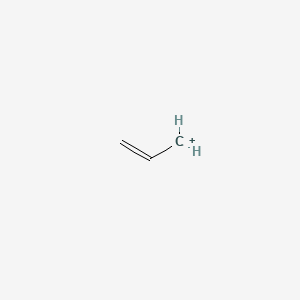
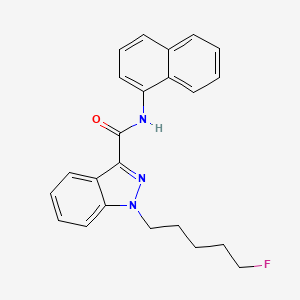


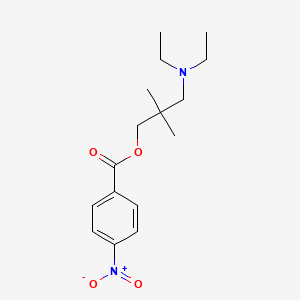
![v-Triazolo[4,5-d]pyrimidine, 5-methyl- (7CI,8CI)](/img/no-structure.png)
![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)

